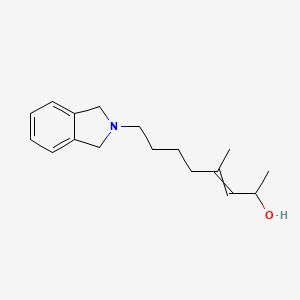![molecular formula C12H12F3IO B12625543 1-Iodo-2-[(pent-4-en-1-yl)oxy]-4-(trifluoromethyl)benzene CAS No. 920334-25-4](/img/structure/B12625543.png)
1-Iodo-2-[(pent-4-en-1-yl)oxy]-4-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-Iodo-2-[(pent-4-en-1-yl)oxy]-4-(trifluorométhyl)benzène est un composé organique caractérisé par la présence d'iode, de trifluorométhyle et de groupes pent-4-en-1-yloxy liés à un cycle benzénique
Méthodes De Préparation
La synthèse du 1-Iodo-2-[(pent-4-en-1-yl)oxy]-4-(trifluorométhyl)benzène implique généralement les étapes suivantes :
Matières premières : La synthèse commence avec un dérivé benzénique approprié contenant un groupe trifluorométhyle.
Éthérification : Le groupe pent-4-en-1-yloxy est introduit par une réaction d'éthérification, où le dérivé benzénique réagit avec le pent-4-en-1-ol en présence d'une base telle que le carbonate de potassium (K2CO3).
Les méthodes de production industrielles peuvent impliquer des étapes similaires, mais sont optimisées pour la synthèse à grande échelle, garantissant un rendement élevé et la pureté du produit final .
Analyse Des Réactions Chimiques
Le 1-Iodo-2-[(pent-4-en-1-yl)oxy]-4-(trifluorométhyl)benzène subit diverses réactions chimiques, notamment :
Réactions de substitution : L'atome d'iode peut être remplacé par d'autres nucléophiles par des réactions de substitution nucléophile. Les réactifs courants comprennent l'azoture de sodium (NaN3) et le cyanure de potassium (KCN).
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du groupe pent-4-en-1-yloxy, en utilisant des agents oxydants tels que le permanganate de potassium (KMnO4).
Réduction : Le composé peut être réduit en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4), ciblant la double liaison dans le groupe pent-4-en-1-yloxy.
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .
Applications de la recherche scientifique
Le 1-Iodo-2-[(pent-4-en-1-yl)oxy]-4-(trifluorométhyl)benzène a plusieurs applications de recherche scientifique :
Synthèse organique : Il sert de bloc de construction dans la synthèse de molécules organiques plus complexes.
Science des matériaux : La structure unique du composé le rend utile dans le développement de nouveaux matériaux présentant des propriétés spécifiques.
Chimie médicinale : Il est étudié pour ses activités biologiques potentielles et comme précurseur dans la synthèse de composés pharmaceutiques.
Mécanisme d'action
Le mécanisme par lequel le 1-Iodo-2-[(pent-4-en-1-yl)oxy]-4-(trifluorométhyl)benzène exerce ses effets dépend de son application spécifique. En synthèse organique, il agit comme un intermédiaire réactif, participant à diverses réactions chimiques. Les cibles moléculaires et les voies impliquées sont déterminées par la nature des réactions qu'il subit .
Applications De Recherche Scientifique
1-Iodo-2-[(pent-4-en-1-yl)oxy]-4-(trifluoromethyl)benzene has several scientific research applications:
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Medicinal Chemistry: It is explored for its potential biological activities and as a precursor in the synthesis of pharmaceutical compounds.
Mécanisme D'action
The mechanism by which 1-Iodo-2-[(pent-4-en-1-yl)oxy]-4-(trifluoromethyl)benzene exerts its effects depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. The molecular targets and pathways involved are determined by the nature of the reactions it undergoes .
Comparaison Avec Des Composés Similaires
Le 1-Iodo-2-[(pent-4-en-1-yl)oxy]-4-(trifluorométhyl)benzène peut être comparé à des composés similaires tels que :
1-Iodo-2-[(2-méthylallyl)oxy]benzène : Structure similaire, mais avec un groupe alkyle différent.
4-Iodobenzotrifluorure : Contient un groupe iode et trifluorométhyle, mais il n'a pas la liaison éther.
4-Iododiphényléther : Contient un groupe iode et phénoxy, différent par les substituants sur le cycle benzénique.
Le caractère unique du 1-Iodo-2-[(pent-4-en-1-yl)oxy]-4-(trifluorométhyl)benzène réside dans sa combinaison spécifique de groupes fonctionnels, qui lui confère des propriétés chimiques et une réactivité distinctes .
Propriétés
Numéro CAS |
920334-25-4 |
|---|---|
Formule moléculaire |
C12H12F3IO |
Poids moléculaire |
356.12 g/mol |
Nom IUPAC |
1-iodo-2-pent-4-enoxy-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C12H12F3IO/c1-2-3-4-7-17-11-8-9(12(13,14)15)5-6-10(11)16/h2,5-6,8H,1,3-4,7H2 |
Clé InChI |
OJNXXYVSHBCVQV-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCOC1=C(C=CC(=C1)C(F)(F)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4(3H)-Pyrimidinone, 6-[(1R)-1-(2,6-difluorophenyl)ethyl]-2-[[[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]methyl]thio]-5-methyl-](/img/structure/B12625467.png)
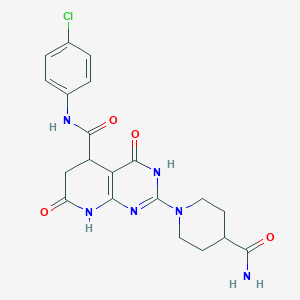
![2-{2-[1-(4-Chlorophenyl)cyclopropyl]-2-oxoethyl}cyclooct-2-en-1-one](/img/structure/B12625486.png)
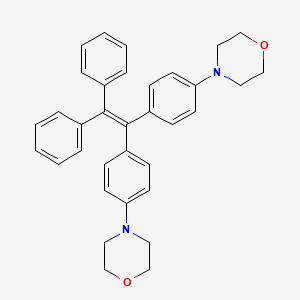
![3,6-Dicyclohexyl-1,4-dimethylpyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione](/img/structure/B12625493.png)
![3-(4,5-dimethoxy-2-nitrophenyl)-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12625496.png)
![4-Ethoxy-6-(2-ethoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12625500.png)
![1-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]-2-methoxybenzene](/img/structure/B12625508.png)
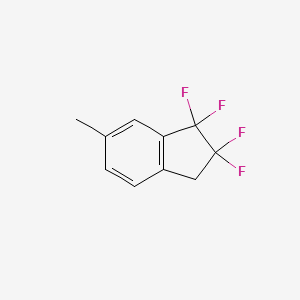
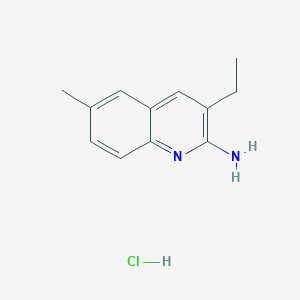
![N~3~-Acetyl-N-[2-(4-chlorophenoxy)phenyl]-beta-alaninamide](/img/structure/B12625521.png)
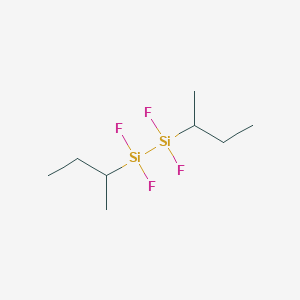
![(4-Benzylpiperidin-1-yl)[4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]methanone](/img/structure/B12625535.png)
